Diethyl dibromomalonate
Overview
Description
Diethyl dibromomalonate reacts with sodium methoxide in cyclohexene to afford dibromonorcarane. It also reacts with allyl(pyridine)cobaloximes to afford the corresponding allyl-substituted esters.
Scientific Research Applications
Chemical Reactions and Interactions
Diethyl dibromomalonate has been studied for its unique chemical properties and reactions. Mebane et al. (1999) found that its reaction with sodium methoxide in cyclohexene yields dibromonorcarane, indicating its role in generating dibromocarbene from ethyl tribromoacetate (Mebane, Smith, Rucker, & Foster, 1999). Additionally, Amriev, Vinogradova, and Velichko (1985) demonstrated its higher reactivity compared to diethyl bromomalonate in adding to vinyltrimethylsilane (Amriev, Vinogradova, & Velichko, 1985).
Applications in Organic Synthesis
This compound is effectively used in various organic syntheses. Terent’ev et al. (2004) explored its reduction with pentacarbonyliron-proton-donor compounds to produce hydrodehalogenation products (Terent’ev, Vasil’eva, Mysova, & Chakhovskaya, 2004). In another study, Pudova et al. (1973) initiated the homolytic addition of this compound to methyl acrylate, demonstrating its utility in creating specific adducts (Pudova, Velichko, Terekhova, & Freĭdlina, 1973).
Reaction with Alkoxides
The reaction of this compound with various sodium alkoxides was studied by 涌井, 大辻, & 井本 (1974), revealing the formation of different carbonic esters and supporting the main reaction being an attack of alkoxide ions to the carbonyl carbon of the substrates (正浩 涌井, 吉男 大辻, & 英二 井本, 1974).
Telomerization and Lactonization
Velichko et al. (1977) investigated its role in the homolytic interactions with 1-alkenes, which leads to the formation of spirodilactones of bis(2-hydroxyalkyl)malonic acids through stepwise telomerization and radical chain lactonization (Velichko, Amriev, Pudova, & Freĭdlina, 1977).
Electrophilic Bromination
Wolf and Pabon (1977) demonstrated its application in electrophilic bromination via α-anion esters, providing a mild source of positive bromine for the synthesis of specific acids (Wolf & Pabon, 1977).
Synthesis of Substituted Phenols
Coumbarides et al. (2001) used this compound in the efficient synthesis of substituted 4-bromophenols, demonstrating its utility in regioselective reactions (Coumbarides, Dingjan, Eames, & Weerasooriya, 2001).
Mechanism of Action
Target of Action
Diethyl dibromomalonate is a chemical compound used as an intermediate in various chemical reactions It’s known that the compound’s α-h has a strong acidity, which allows it to easily form a carbanion under alkaline conditions .
Mode of Action
This compound interacts with its targets through its bromine atoms. These atoms are good leaving groups, which means they can easily be displaced in a reaction . This property makes this compound a useful reagent in substitution reactions.
Biochemical Pathways
It’s known that the compound can react with sodium methoxide in cyclohexene to afford dibromonorcarane . It can also react with allyl (pyridine)cobaloximes to afford the corresponding allyl-substituted esters .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reaction in which it’s used. For example, in the reaction with sodium methoxide, the result is the formation of dibromonorcarane .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH of the environment, as its α-H has a strong acidity . Additionally, the compound should be stored under inert gas (nitrogen or argon) at 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
Diethyl dibromomalonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it reacts with sodium methoxide in cyclohexene to produce dibromonorcarane . Additionally, this compound interacts with allyl (pyridine)cobaloximes to form allyl-substituted esters . These interactions highlight the compound’s versatility in biochemical processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, this compound reacts with sodium methoxide to form dibromonorcarane, indicating its potential role in enzyme inhibition . These interactions at the molecular level are crucial for understanding the compound’s overall biochemical impact.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to considerStudies have shown that it can maintain its reactivity over extended periods, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
diethyl 2,2-dibromopropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Br2O4/c1-3-12-5(10)7(8,9)6(11)13-4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZYFZRUPFUEOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Br2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060890 | |
Record name | Propanedioic acid, dibromo-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
631-22-1 | |
Record name | 1,3-Diethyl 2,2-dibromopropanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=631-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diethyl dibromomalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl dibromomalonate | |
Source | DTP/NCI | |
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Record name | Propanedioic acid, 2,2-dibromo-, 1,3-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanedioic acid, dibromo-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl dibromomalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.139 | |
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Record name | Diethyl dibromomalonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32T45AS5LZ | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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